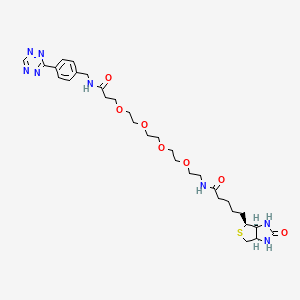

Tetrazine-PEG4-biotin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C30H44N8O7S |

|---|---|

Peso molecular |

660.8 g/mol |

Nombre IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C30H44N8O7S/c39-26(4-2-1-3-25-28-24(20-46-25)35-30(41)36-28)31-10-12-43-14-16-45-18-17-44-15-13-42-11-9-27(40)32-19-22-5-7-23(8-6-22)29-37-33-21-34-38-29/h5-8,21,24-25,28H,1-4,9-20H2,(H,31,39)(H,32,40)(H2,35,36,41)/t24-,25-,28-/m0/s1 |

Clave InChI |

YZCZXSSFVWWGLL-VBOOUTDYSA-N |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tetrazine-PEG4-biotin for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Powerful Bioconjugation Tool

In the rapidly advancing fields of bioconjugation, chemical biology, and drug development, the need for precise and efficient molecular tools is paramount. Tetrazine-PEG4-biotin has emerged as a cornerstone reagent for researchers and scientists, offering a powerful solution for the targeted labeling and detection of biomolecules. This technical guide provides an in-depth overview of this compound, its underlying chemistry, practical applications, and detailed experimental protocols.

Core Principles: The Chemistry of this compound

This compound is a trifunctional molecule comprising a highly reactive tetrazine moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a high-affinity biotin (B1667282) tag.[1] Its utility lies in its ability to participate in "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] This bioorthogonal reaction occurs between an electron-deficient tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), to form a stable dihydropyridazine (B8628806) linkage.[3][4]

The key features that make this reaction ideal for biological applications are:

-

Exceptional Kinetics: The reaction between tetrazines and TCO is remarkably fast, with second-order rate constants reported to be in the range of 800 to over 10⁶ M⁻¹s⁻¹. This allows for efficient labeling even at low concentrations of reactants.[3][5]

-

High Specificity and Bioorthogonality: The tetrazine and TCO groups are highly selective for each other and do not interact with other functional groups typically found in complex biological systems.[4]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions, such as in an aqueous environment, at neutral pH, and at ambient temperature, without the need for cytotoxic catalysts like copper.[4]

-

Stability: The resulting dihydropyridazine bond is stable under physiological conditions.[5]

-

Enhanced Solubility: The PEG4 linker increases the water solubility of the molecule, which is beneficial for bioconjugation reactions in aqueous buffers.[2]

Data Presentation: A Quantitative Overview

The efficiency of the IEDDA reaction is a critical parameter for its application. The following tables summarize key quantitative data related to the chemical properties of this compound and the kinetics of the tetrazine-TCO ligation.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₄N₈O₇S | [4] |

| Molecular Weight | 660.78 g/mol | [4] |

| Purity | >95% | [4] |

| Physical Form | Red solid | [4] |

| Solubility | Soluble in MeOH, DMF, and DMSO | [4] |

| Storage Conditions | -20°C, protected from light and moisture | [6] |

Table 1: Physicochemical Properties of this compound. This table outlines the fundamental chemical and physical characteristics of the this compound reagent.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Methyltetrazine | TCO | > 800 | [3] |

| Diphenyl-s-tetrazine | TCO | 520 (in MeOH) | [7] |

| 3,6-di(2-pyridyl)-s-tetrazine | TCO | ~2000 (in 9:1 MeOH:water) | [8] |

| Highly reactive tetrazines | TCO | >50,000 | [9] |

| s-TCO | Diphenyl-s-tetrazine | 3100 (in MeOH) | [7] |

Table 2: Reaction Kinetics of Various Tetrazine-TCO Ligations. This table provides a comparison of the reaction rates for different tetrazine and trans-cyclooctene pairs, highlighting the rapid kinetics of the IEDDA reaction.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the signaling pathways and experimental workflows.

Experimental Protocols: A Guide to Practical Application

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using the tetrazine-TCO ligation.

Materials:

-

TCO-labeled protein

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation: Prepare the TCO-containing protein in the reaction buffer.

-

Reaction: Add the tetrazine-containing sample to the TCO-containing sample. It is recommended to add 1.05–1.5 molar equivalents of the tetrazine-PEG reagent to 1 mole equivalent of the TCO-containing protein.[10]

-

Incubation: Incubate the reaction mixture at room temperature or at 4°C for 30 minutes to 2 hours.[10]

-

Purification: The reaction is now ready for purification by size-exclusion chromatography to remove any unreacted components.[10]

-

Storage: Store the final conjugate at 4°C.

Protocol 2: Labeling of Cell Surface Glycans

This protocol describes the metabolic labeling of cell surface glycans with a TCO-modified sugar, followed by biotinylation with this compound.

Materials:

-

Cells in culture

-

TCO-modified sugar (e.g., Ac₄ManN-TCO)

-

Cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Streptavidin-conjugated fluorophore for detection

Procedure:

-

Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.[5]

-

Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.[5]

-

Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the this compound solution for 30-60 minutes at room temperature or at 4°C to label the TCO-modified glycans. Performing this step at 4°C can help to reduce the internalization of the label.[5]

-

Final Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.

-

Detection: The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for imaging or flow cytometry analysis.

Protocol 3: Pre-targeted Imaging In Vivo

This protocol provides a general workflow for a two-step pre-targeted imaging strategy in an animal model.

Materials:

-

TCO-conjugated targeting molecule (e.g., antibody)

-

Radiolabeled this compound

-

Animal model with the target of interest (e.g., tumor-bearing mouse)

-

Imaging modality (e.g., PET or SPECT scanner)

Procedure:

-

Step 1: Targeting Molecule Administration: Administer the TCO-conjugated antibody to the animal model. Allow sufficient time for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This time can range from hours to days depending on the pharmacokinetics of the antibody.

-

Step 2: Tetrazine Probe Administration: After the clearance of the unbound antibody, administer the radiolabeled this compound. The tetrazine will rapidly react with the TCO-conjugated antibody that has accumulated at the target site.[11]

-

Step 3: Clearance of Unbound Probe: The small, unbound radiolabeled tetrazine probe will clear rapidly from the body through renal excretion.

-

Step 4: Imaging: After a short period to allow for the clearance of the unbound probe, the animal can be imaged using the appropriate modality (e.g., PET or SPECT) to visualize the localization of the radioactivity at the target site.[11]

Conclusion

This compound is a versatile and powerful tool for researchers in a wide range of disciplines. Its exceptional reaction kinetics, high specificity, and biocompatibility make it an ideal reagent for bioconjugation, enabling the precise labeling and detection of biomolecules in complex biological systems. The applications of this compound, particularly in pre-targeted imaging and drug delivery, hold immense promise for the future of diagnostics and therapeutics. This guide provides a solid foundation for understanding and implementing this valuable technology in your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. interchim.fr [interchim.fr]

- 11. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

An In-depth Technical Guide to Tetrazine-PEG4-biotin: Structure, Properties, and Applications in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrazine-PEG4-biotin, a key reagent in the field of bioorthogonal chemistry. It details the molecule's structure and properties, with a focus on its application in the highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO). This document is intended to serve as a valuable resource for researchers utilizing "click chemistry" for bioconjugation, live-cell imaging, antibody-drug conjugation, and other advanced applications.

Core Concepts: Introduction to this compound

This compound is a trifunctional molecule that combines the unique reactivity of a tetrazine moiety, the advantageous properties of a polyethylene (B3416737) glycol (PEG) linker, and the high-affinity binding of biotin (B1667282). This combination makes it an exceptionally versatile tool for biological research.

-

Tetrazine: The 1,2,4,5-tetrazine (B1199680) ring is the reactive component responsible for the bioorthogonal "click" reaction. It undergoes a rapid and highly specific iEDDA reaction with strained alkenes, most notably trans-cyclooctene (TCO), to form a stable dihydropyridazine (B8628806) linkage. This reaction is characterized by its exceptionally fast kinetics and the absence of a need for cytotoxic catalysts, making it ideal for use in living systems.[1][2]

-

PEG4 Linker: The tetraethylene glycol (PEG4) spacer serves multiple crucial functions. It enhances the aqueous solubility of the molecule, which is beneficial for reactions in biological buffers.[3] The PEG linker also provides spatial separation between the biotin and the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding of the biotin to avidin (B1170675) or streptavidin.[3] Furthermore, PEGylation can improve the in vivo pharmacokinetics of labeled molecules by increasing their circulation time.[4]

-

Biotin: Biotin (Vitamin H) is a small molecule that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This high-affinity binding is widely exploited for detection, purification, and immobilization of biotinylated molecules.[5]

The structure of this compound allows for a two-step labeling strategy. First, a biomolecule of interest is modified with a TCO group. Subsequently, this compound is introduced, leading to a rapid and specific "click" reaction that attaches the biotin tag to the target molecule. This biotinylated molecule can then be detected or captured using streptavidin-conjugated probes.

Physicochemical and Reactive Properties

The selection of a specific this compound derivative is critical and depends on the desired balance of reactivity and stability for a given application. The properties can be tuned by modifying the substituents on the tetrazine ring and the length of the PEG linker.

Comparative Data of Tetrazine Derivatives

The electronic properties of the substituents on the tetrazine ring significantly influence the kinetics of the iEDDA reaction and the stability of the tetrazine molecule. Electron-withdrawing groups generally increase the reaction rate but can decrease stability, while electron-donating groups have the opposite effect.[6][7]

| Tetrazine Derivative (Substituent) | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Stability (Half-life in Serum) | Key Characteristics |

| Methyltetrazine | ~1,000 - 5,000 | > 24 hours | Good balance of reactivity and stability.[8] |

| H-Tetrazine (unsubstituted) | ~3,000 | > 24 hours | Often used as a baseline for comparison.[8] |

| Pyridyl-tetrazine | ~1,000 - 3,000 | > 24 hours | High reactivity and good stability.[6][8] |

| Pyrimidyl-tetrazine | ~5,000 - 13,000 | > 12 hours | Very high reactivity, with moderate stability.[8] |

| CN-Pyridyl-tetrazine | ~33,000 | < 1 hour | Extremely high reactivity, but low stability.[8] |

Influence of PEG Linker Length

The length of the PEG linker impacts the physicochemical properties of the Tetrazine-PEG-biotin conjugate, which in turn affects its in vivo behavior.

| Property | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11) |

| Hydrophilicity | Low | Moderate | High |

| Blood Clearance | Fast | Slower | Slowest |

| Tumor Uptake (in pre-targeted imaging) | Variable | Potentially Improved | Can be Reduced (due to steric hindrance) |

Data summarized from a comparative study on tetrazine probes.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Antibody Conjugation with Tetrazine-PEG4-NHS Ester

This protocol describes the labeling of an antibody with a tetrazine moiety for subsequent reaction with a TCO-modified molecule.

Materials:

-

Antibody solution (e.g., in PBS, pH 7.4)

-

Tetrazine-PEG4-NHS ester (stock solution in anhydrous DMSO)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Buffer Exchange: Exchange the antibody into the Reaction Buffer to remove any amine-containing buffers.

-

Reagent Preparation: Allow the Tetrazine-PEG4-NHS ester vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.

-

Labeling Reaction: Add a 20-fold molar excess of the Tetrazine-PEG4-NHS ester stock solution to the antibody solution. Incubate for 1 hour at room temperature.

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes to stop the reaction.

-

Purification: Remove excess, unreacted Tetrazine-PEG4-NHS ester using a desalting column or by dialysis against PBS.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the tetrazine (around 520 nm) and the protein (at 280 nm).

References

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Core Mechanism of Tetrazine-PEG4-Biotin TCO Ligation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of the Tetrazine-PEG4-biotin and trans-cyclooctene (B1233481) (TCO) ligation, a cornerstone of bioorthogonal chemistry.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The ligation between a tetrazine and a TCO is a bioorthogonal "click chemistry" reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is exceptionally fast and highly specific, enabling the precise conjugation of biomolecules in complex biological milieu.[2][3]

The core mechanism can be broken down into two key steps:

-

[4+2] Cycloaddition: The electron-deficient tetrazine acts as the diene and reacts with the strained, electron-rich TCO (the dienophile). This forms a highly unstable tricyclic intermediate.[2]

-

Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step is the thermodynamic driving force for the reaction's irreversibility.[2][4]

The final product is a stable dihydropyridazine (B8628806) conjugate.[3] The reaction is biocompatible, proceeding efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[5]

The Role of Frontier Molecular Orbitals

The rapid kinetics of the Tetrazine-TCO ligation is explained by Frontier Molecular Orbital (FMO) theory. The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[2] A smaller energy gap leads to a faster reaction. The high ring strain of the TCO raises its HOMO energy, while electron-withdrawing substituents on the tetrazine lower its LUMO energy, both contributing to a smaller HOMO-LUMO gap and thus, an accelerated reaction rate.[2][6]

FMO diagram of the Tetrazine-TCO IEDDA reaction.

The Role of PEG4 and Biotin (B1667282) in this compound

The this compound reagent is a trifunctional molecule designed for versatile bioconjugation applications.

-

Tetrazine: The reactive handle for the bioorthogonal ligation with TCO.

-

PEG4 (Polyethylene Glycol) Linker: This hydrophilic spacer offers several advantages:

-

Increased Solubility: It enhances the water solubility of the reagent and the resulting conjugate, which is particularly beneficial when working with biomolecules in aqueous buffers.[3][7]

-

Reduced Steric Hindrance: The flexible PEG4 linker minimizes steric hindrance between the conjugated biomolecules, facilitating efficient ligation.[8]

-

-

Biotin: A small molecule with a high affinity for streptavidin and avidin. This allows for:

-

Affinity Purification: Biotinylated molecules can be easily purified from complex mixtures using streptavidin-coated beads or columns.

-

Detection: The biotin tag can be detected using streptavidin conjugated to enzymes (like HRP) or fluorophores.

-

Quantitative Data: Reaction Kinetics

The Tetrazine-TCO ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) spanning a wide range depending on the specific tetrazine and TCO derivatives used.[4]

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |

| General Range | 1 - 1 x 10⁶ | Aqueous/Organic | [4] |

| ATTO-tetrazines with TCO | up to 1000 | Aqueous | [9] |

| Methyl-substituted tetrazines with TCO | ~1000 | Aqueous | [1] |

| Hydrogen-substituted tetrazines with TCO | up to 30,000 | Aqueous | [1] |

| 3,6-di-(2-pyridyl)-s-tetrazine and TCO | 2000 (±400) | 9:1 Methanol/Water | [1] |

| 3-methyl-6-phenyl-tetrazine and sTCO | 420 ± 49 | ACN/PBS | [8] |

| Me4Pyr-Tz and TCO-PEG₄ | 69,400 | DPBS | [8] |

Experimental Protocols

General Protocol for Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using a this compound linker and a TCO-functionalized partner.

Workflow for protein-protein conjugation.

Materials:

-

Protein A and Protein B

-

TCO-NHS ester

-

This compound-NHS ester

-

Phosphate-buffered saline (PBS), pH 7.4

-

1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Spin desalting columns

Procedure:

-

Preparation of TCO-labeled Protein A:

-

Prepare Protein A at a concentration of 1-5 mg/mL in PBS.[10] If the buffer contains primary amines (e.g., Tris), exchange it for PBS using a desalting column.

-

Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.[10]

-

Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[10]

-

Incubate the reaction for 1 hour at room temperature.[10]

-

Quench the reaction by adding 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 5 minutes.[10]

-

Remove excess TCO-NHS ester using a spin desalting column.[10]

-

-

Preparation of Tetrazine-labeled Protein B:

-

Ligation of TCO-Protein A and Tetrazine-Protein B:

-

Mix the TCO-labeled Protein A and Tetrazine-labeled Protein B. A 1:1 molar ratio can be used, though a slight excess (1.05-1.5 fold) of the tetrazine-labeled protein can drive the reaction to completion.[10]

-

Incubate the mixture for 1 hour at room temperature with gentle rotation.[4]

-

The protein-protein conjugate is now ready for use or can be further purified by size-exclusion chromatography if necessary.

-

Monitoring the Reaction by UV-Vis Spectroscopy

The progress of the Tetrazine-TCO ligation can be conveniently monitored by the disappearance of the tetrazine's characteristic absorbance peak, which is typically in the 510-550 nm range.[4]

Procedure:

-

Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO).

-

In a cuvette, add the reaction buffer and the TCO solution.

-

Initiate the reaction by adding the tetrazine solution and mix quickly.

-

Record the decrease in absorbance at the tetrazine's λmax over time.

-

The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation.[8]

Analysis by LC-MS

For more quantitative analysis, LC-MS can be used to monitor the consumption of reactants and the formation of the product.

Procedure:

-

Set up the reaction at a known temperature with defined concentrations of the tetrazine and TCO.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot, for example, by rapid dilution.

-

Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.[11]

Troubleshooting and Side Reactions

While the Tetrazine-TCO ligation is robust, certain issues can arise.

| Issue | Possible Cause | Recommended Solution |

| Slow or Incomplete Reaction | Degradation of Reactants: Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or under UV light.[8] | Use freshly prepared solutions and store reagents appropriately (desiccated, protected from light).[8] |

| Steric Hindrance: Bulky molecules attached to the tetrazine and TCO can sterically hinder the reaction. | The PEG4 linker in this compound helps to mitigate this. If issues persist, consider longer PEG linkers.[8] | |

| Low Product Yield | Side Reactions: Impurities in the starting materials can lead to side reactions. | Ensure the purity of your reactants. Degas solutions if your molecules are oxygen-sensitive.[8] |

| Precipitation: Reactants or the product may precipitate out of solution if their solubility is low. | The PEG4 linker enhances aqueous solubility. A small percentage of an organic co-solvent like DMSO can be added, but its compatibility with the biological system must be verified.[8] | |

| NHS Ester Hydrolysis | The NHS ester is sensitive to moisture and can hydrolyze, reducing labeling efficiency. | Use anhydrous solvents for stock solutions and allow reagents to warm to room temperature before opening to prevent condensation.[12] |

Conclusion

The this compound TCO ligation is a powerful and versatile tool for bioconjugation, offering unparalleled reaction kinetics and biocompatibility. Its high specificity and efficiency make it ideal for a wide range of applications in research, diagnostics, and drug development. By understanding the core mechanism and optimizing reaction conditions, researchers can effectively harness this technology for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. interchim.fr [interchim.fr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

The Critical Role of the PEG4 Linker in Tetrazine-Biotin Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function and importance of the tetraethylene glycol (PEG4) linker in the design and application of tetrazine-biotin (B11829199) reagents. These reagents are pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics, particularly in pre-targeting strategies that utilize the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction. Understanding the contribution of the PEG4 linker is essential for optimizing reagent performance, from enhancing solubility to improving in vivo pharmacokinetics.

Introduction to Tetrazine-Biotin Reagents and Pre-Targeting

Pre-targeting is a multi-step strategy designed to improve the therapeutic index and diagnostic sensitivity of targeted molecular agents.[1] It decouples the targeting event from the delivery of a payload (e.g., a drug, fluorophore, or radionuclide). This is typically achieved by:

-

Step 1: Administering a targeting molecule (e.g., an antibody) conjugated to a bioorthogonal handle, such as a trans-cyclooctene (B1233481) (TCO) group. This conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from systemic circulation.[2]

-

Step 2: Administering a smaller, fast-clearing molecule containing the complementary bioorthogonal reactor (a tetrazine) linked to a payload.[2]

The tetrazine-TCO "click" reaction is exceptionally fast and highly specific, ensuring that the payload is localized precisely at the target site, thereby minimizing off-target effects and improving signal-to-noise ratios in imaging applications.[3][4]

Tetrazine-biotin reagents are a specific class of these effector molecules. The tetrazine moiety enables the IEDDA reaction with a TCO-functionalized target, while the biotin (B1667282) provides a high-affinity binding site for avidin (B1170675) or streptavidin. This dual functionality is exploited in various applications, including signal amplification and multi-step labeling protocols. The linker connecting these two functional ends is not merely a spacer; it is a critical determinant of the reagent's overall performance.

The Multifaceted Role of the PEG4 Linker

A short, hydrophilic polyethylene (B3416737) glycol linker, specifically one with four ethylene (B1197577) glycol units (PEG4), is frequently incorporated into tetrazine-biotin reagents. Its role is multifaceted, influencing the reagent's physical, chemical, and biological properties.[4]

Enhanced Hydrophilicity and Solubility

Tetrazine and biotin moieties can be hydrophobic. The PEG4 linker is highly hydrophilic, significantly increasing the overall water solubility of the reagent.[4][5] This is crucial for preventing aggregation in aqueous buffers used for bioconjugation and ensures smooth administration in physiological environments.[6]

Improved Pharmacokinetics and Biodistribution

PEGylation is a well-established strategy to alter the pharmacokinetic profile of molecules.[7] While longer PEG chains (e.g., PEG12, PEG20) dramatically increase circulation half-life, a shorter PEG4 linker offers a more nuanced advantage. It provides a moderate increase in circulation time compared to reagents with no linker, allowing sufficient time for the tetrazine to react with the TCO-tagged target in vivo.[7] However, it is short enough to still permit rapid systemic clearance of unreacted reagent, which is critical for reducing background signal in imaging and minimizing systemic toxicity in therapeutic applications.[7]

Steric Optimization and Binding Efficiency

The PEG4 linker provides critical spatial separation between the tetrazine and biotin groups.[5] This separation minimizes steric hindrance, ensuring that:

-

The tetrazine's reactivity with TCO is not impeded by the relatively bulky biotin/streptavidin complex.

-

The biotin's high-affinity interaction with streptavidin or avidin is not compromised by the tetrazine or the molecule to which it conjugates.

This spacing is essential for maintaining the independent functionality of both ends of the reagent.

The logical interplay of these factors is visualized in the diagram below.

Quantitative Data Presentation

The selection of a linker is a critical optimization parameter. The following tables summarize quantitative and qualitative data, comparing the effects of different PEG linker lengths on key performance metrics of tetrazine probes.

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Reaction Kinetics

| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11/12) | Data Highlights & Citations |

| Lipophilicity (logD) | High | Moderate | Low | Increasing PEG length enhances hydrophilicity.[7] |

| Aqueous Solubility | Low | Enhanced | High | The PEG spacer significantly improves solubility in aqueous buffers.[4] |

| Serum Stability (t½) | < 1 hour | ~8 - 13 hours | > 12 hours | PEGylation protects the probe from degradation.[6][8] |

| Reaction Kinetics (k₂) | ~1,000 - 3,000 M⁻¹s⁻¹ | ~5,000 - 10,000 M⁻¹s⁻¹ (Estimated) | Data not consistently available; may be slightly reduced by steric effects. | Kinetics are highly dependent on the specific tetrazine and TCO structures used.[6] A PEG spacer can improve accessibility and effective concentration in aqueous media. |

Note: The kinetic values for the PEG4 linker are estimated based on trends where some spacing improves reactivity over no linker, while very long linkers may introduce other effects. Actual rates depend heavily on the specific tetrazine core.

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics and Performance

| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11) | Data Highlights & Citations |

| Blood Clearance (t½) | ~5.4 min | Slower (Moderate) | Slowest | PEGylation significantly prolongs circulation time. A probe without a PEG linker showed a much faster clearance than PEG-linked probes.[7][8] |

| Tumor Uptake (%ID/g) | Variable, lower | Potentially Improved | Potentially Higher | Longer circulation from PEGylation can improve tumor accumulation (EPR effect).[7][8] |

| Kidney Uptake (%ID/g) | Lower | Moderate | Highest | Shorter linkers with rapid clearance show lower kidney retention compared to longer PEGs.[8] |

| Liver Uptake (%ID/g) | Highest | Reduced | Reduced | Increased hydrophilicity from PEGylation reduces uptake by the reticuloendothelial system in the liver.[8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of tetrazine-biotin reagents. Below are representative protocols for key experiments.

Protocol for Determining Tetrazine-TCO Reaction Kinetics

This protocol describes how to measure the second-order rate constant (k₂) of the IEDDA reaction using UV-Vis spectrophotometry.

Materials:

-

Tetrazine-PEG4-Biotin

-

TCO-functionalized molecule (e.g., TCO-PEG4-Amine)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Solvent: Anhydrous DMSO for stock solutions

-

Stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation: a. Prepare a 1 mM stock solution of this compound in DMSO. b. Prepare a 20 mM stock solution of the TCO derivative in DMSO. c. Accurately determine the molar extinction coefficient (ε) of the tetrazine at its absorbance maximum (λ_max, typically 510-540 nm) in the Reaction Buffer.

-

Kinetic Measurement (Pseudo-First-Order Conditions): a. Dilute the TCO stock solution in Reaction Buffer to a final concentration of 1 mM. b. In a quartz cuvette, add the TCO solution. c. To initiate the reaction, rapidly add a small volume of the diluted tetrazine stock solution to achieve a final concentration of 50 µM (a 20-fold excess of TCO). Mix immediately. d. Monitor the decrease in absorbance at the tetrazine's λ_max over time. Record data points every few seconds.

-

Data Analysis: a. Fit the absorbance decay curve to a single exponential decay function (A(t) = A₀e^(-k_obs*t)) to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [TCO] , where [TCO] is the concentration of the TCO derivative used in excess.[9]

Protocol for In Vivo Pre-Targeted Tumor Imaging

This protocol provides a general workflow for a two-step pre-targeted imaging experiment in a tumor-bearing mouse model.

Materials:

-

TCO-conjugated antibody targeting a tumor antigen

-

This compound

-

Streptavidin conjugated to an imaging agent (e.g., a near-infrared fluorophore like IRDye 800CW)

-

Animal model with established tumors (e.g., subcutaneous xenografts)

-

Sterile PBS for injection

-

In vivo imaging system (e.g., IVIS Spectrum)

Experimental Workflow Diagram:

Procedure:

-

Step 1: Administration of TCO-Antibody: a. Administer the TCO-conjugated antibody to tumor-bearing mice via intravenous (tail vein) injection. The optimal dose (typically 1-5 mg/kg) should be determined for each antibody.[10]

-

Step 2: Accumulation and Clearance Period: a. Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This waiting period is crucial and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[10]

-

Step 3: Administration of this compound: a. Dissolve the this compound in sterile PBS. b. Administer the solution via intravenous injection. A molar excess relative to the estimated localized antibody is often used.

-

Step 4: Binding and Clearance: a. Allow 1-3 hours for the tetrazine-biotin to circulate and react with the TCO-antibody at the tumor site. Unreacted tetrazine-biotin will begin to clear from the system.

-

Step 5: Administration of Imaging Agent: a. Inject the streptavidin-fluorophore conjugate intravenously. It will rapidly bind to the biotin localized at the tumor.

-

Step 6: In Vivo Imaging: a. Anesthetize the mice at various time points (e.g., 1, 4, and 24 hours) after the final injection. b. Acquire fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters. c. Analyze the images by drawing regions of interest (ROIs) over the tumor and background tissues (e.g., muscle) to quantify the signal-to-noise ratio.[10]

Conclusion

The PEG4 linker is a critical component in the design of high-performance tetrazine-biotin reagents. It is not merely a passive spacer but an active modulator of the reagent's key properties. By enhancing aqueous solubility, providing spatial separation between the reactive moieties, and optimizing the pharmacokinetic profile for rapid reaction and clearance, the PEG4 linker enables the development of robust and effective tools for pre-targeted imaging and therapy. Researchers and drug developers can leverage these properties to design more sensitive diagnostics and more effective, lower-toxicity therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. DOTA-tetrazine probes with modified linkers for tumor pretargeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Unlocking Cellular Secrets: A Technical Guide to Copper-Free Click Chemistry with Tetrazine-PEG4-Biotin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the transformative capabilities of copper-free click chemistry, with a specific focus on the versatile reagent, Tetrazine-PEG4-biotin. This powerful tool is at the forefront of bioorthogonal chemistry, enabling the precise and efficient labeling, detection, and purification of biomolecules in their native environments. By harnessing the rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) reaction, researchers can delve deeper into complex biological processes without the concern of copper-induced cytotoxicity. This guide provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and visual workflows to empower your research and accelerate discovery.

The Core of Copper-Free Click Chemistry: The IEDDA Reaction

At the heart of this technology is the bioorthogonal reaction between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO).[1] This [4+2] cycloaddition is exceptionally fast and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst, making it ideal for applications in living cells and organisms.[1] this compound is a key reagent in this field, comprising three essential components:

-

Biotin: A small vitamin with an exceptionally high affinity for streptavidin, enabling robust detection and purification of labeled molecules.[1][2]

-

PEG4: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance.[1][2]

-

Methyltetrazine (MeTz): The bioorthogonal reactive group that specifically and rapidly reacts with a TCO-modified biomolecule.[1]

The reaction is characterized by its chemoselectivity, meaning the tetrazine and TCO groups do not react with other functional groups found in biological systems, ensuring highly specific labeling.[3]

Quantitative Advantages: A Data-Driven Comparison

The performance of click chemistry reactions can be quantitatively assessed by their second-order rate constants (k₂), which provide a direct measure of reaction speed. The IEDDA reaction between tetrazine and TCO exhibits significantly faster kinetics compared to other prominent click chemistry methods.

| Feature | Tetrazine-TCO Ligation (IEDDA) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 1 - 1 x 10⁶[4] | 10 - 1 x 10⁴[4] | ~1[4] |

| Catalyst Required | No[5] | Yes (Copper)[4] | No[4] |

| Biocompatibility | High[5] | Lower (due to copper toxicity)[4] | High[4] |

| Reaction Speed | Very Fast[4] | Fast[4] | Moderate[4] |

Experimental Protocols: A Practical Guide

Protocol 1: Cell Surface Protein Labeling

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing unnatural amino acid.[6]

Materials:

-

Cells of interest cultured in appropriate media

-

TCO-containing unnatural amino acid (e.g., TCO-Lysine)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer

-

Streptavidin-conjugated fluorophore or streptavidin beads

Methodology:

-

Metabolic Labeling: Culture cells in media supplemented with the TCO-containing unnatural amino acid for 24-48 hours to allow for incorporation into proteins.

-

Cell Harvesting and Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated unnatural amino acids.

-

Labeling Reaction: Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM. Incubate the cells with the labeling solution for 30-60 minutes at room temperature or 37°C.

-

Quenching (Optional): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.

-

Analysis: The biotinylated proteins can now be detected by western blot using a streptavidin-HRP conjugate or enriched using streptavidin-conjugated beads for downstream applications such as mass spectrometry.[1]

Protocol 2: Protein Biotinylation in Solution

This protocol details the biotinylation of a purified protein that has been functionalized with a TCO group.

Materials:

-

Purified TCO-functionalized protein

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis cassette

Methodology:

-

Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.

-

Biotinylation Reaction: Prepare a stock solution of this compound in an organic solvent like DMSO. Add a 1.5 to 5-fold molar excess of this compound to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[7]

-

Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

-

Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 3: Affinity Purification (Pull-Down Assay) of Biotinylated Proteins

This protocol outlines the procedure for isolating a biotinylated protein and its interacting partners from a cell lysate.

Materials:

-

Cell lysate containing the biotinylated protein of interest

-

Streptavidin-conjugated magnetic beads or agarose (B213101) beads[8]

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

Methodology:

-

Bead Preparation: Wash the streptavidin beads three times with wash buffer to remove any preservatives.[9]

-

Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.[9]

-

Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. For mass spectrometry analysis, boiling the beads in SDS-PAGE sample buffer is a common method. For functional assays where the protein needs to remain in its native state, elution can be performed by competing with a high concentration of free biotin.[1]

-

Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the biotinylated protein and its interaction partners.

Visualizing the Workflow: Signaling Pathways and Experimental Designs

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where this compound is a critical component.

Conclusion

Copper-free click chemistry utilizing this compound offers researchers an unparalleled toolkit for exploring the intricacies of biological systems. Its rapid kinetics, high specificity, and biocompatibility make it an indispensable method for a wide range of applications, from fundamental cell biology to drug discovery and development. By leveraging the detailed protocols and understanding the quantitative advantages outlined in this guide, scientists can confidently apply this powerful technology to advance their research and make groundbreaking discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video of concept | click-it-imaging.eu [click-it-imaging.eu]

- 6. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. genscript.com [genscript.com]

- 9. mdanderson.org [mdanderson.org]

An In-depth Technical Guide to the Core Properties of Tetrazine-PEG4-biotin: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tetrazine-PEG4-biotin, a critical reagent in the field of bioorthogonal chemistry. The information presented herein is intended to assist researchers in the effective design and execution of experiments involving this versatile molecule.

Introduction to this compound

This compound is a key tool for bioorthogonal labeling, enabling the specific attachment of biotin (B1667282) to biomolecules in complex biological systems.[1][2] Its structure comprises three key functional components: a highly reactive tetrazine moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a biotin molecule for high-affinity binding to streptavidin.[1] The primary application of this compound is in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is exceptionally fast and proceeds under physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell and in vivo applications.[1]

Solubility of this compound

The solubility of this compound is a crucial parameter for its effective use in various experimental settings. The presence of the hydrophilic PEG4 spacer significantly enhances its aqueous solubility.[2][3]

Table 1: Solubility of this compound and Analogs

| Solvent | Compound | Reported Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | Biotin-PEG4-methyltetrazine | 50 mg/mL (84.79 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[4] |

| This compound | Soluble | Specific quantitative data not consistently available. Generally used to prepare high-concentration stock solutions.[2][5] | |

| DMF (Dimethylformamide) | This compound | Soluble | Used for preparing stock solutions.[2][5] |

| Water / Aqueous Buffers (e.g., PBS) | This compound | Soluble | The PEG4 linker enhances solubility in aqueous buffers.[2][3] For a similar compound, EZ-Link™ NHS-PEG4-Biotin, a solubility of 10 mg/mL in water is reported.[6] |

| Methanol | This compound | Soluble | [2] |

Stability of this compound

The stability of this compound is a critical consideration, particularly for experiments conducted over extended periods or in complex biological media. The tetrazine ring is the most labile part of the molecule and is susceptible to degradation in aqueous environments.[7]

Table 2: Stability and Storage Recommendations for this compound

| Condition | Recommendation | Rationale |

| Long-Term Storage | Store as a solid at -20°C or -80°C, protected from light and moisture.[7] | Minimizes degradation of the tetrazine moiety. |

| Stock Solutions | Prepare in anhydrous DMSO or DMF. Store at -20°C or -80°C for short periods (up to one month). Minimize freeze-thaw cycles.[7] | Anhydrous organic solvents prevent hydrolysis. |

| Aqueous Solutions | Prepare fresh dilutions in the desired buffer or medium immediately before use.[7] | The tetrazine ring can degrade in aqueous solutions over time. |

| Biological Media (e.g., Cell Culture Media) | Stability is variable and depends on media composition, pH, temperature, and incubation time. Components like amino acids and reducing agents can contribute to degradation.[7] | It is recommended to assess stability under specific experimental conditions. |

Experimental Protocols

Protocol for Assessing the Stability of this compound in Biological Media

This protocol provides a method to quantitatively assess the stability of this compound in a specific biological medium using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Anhydrous DMSO

-

Biological medium of interest (e.g., cell culture medium with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Thermomixer or incubator at 37°C

-

HPLC system with a UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Incubation:

-

In separate tubes, dilute the this compound stock solution to a final concentration of 100 µM in your biological medium.

-

Prepare a control tube with 100 µM this compound in PBS.

-

Incubate the tubes at 37°C.

-

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each tube and store it at -80°C until analysis.

-

HPLC Analysis:

-

Analyze the samples by reverse-phase HPLC.

-

Monitor the absorbance of the tetrazine chromophore (typically around 520-540 nm).

-

The peak area corresponding to intact this compound will decrease over time as it degrades.

-

-

Data Analysis:

-

Plot the percentage of remaining intact this compound against time.

-

Calculate the half-life (t½) of the compound in the specific medium by fitting the data to a first-order decay model.

-

General Protocol for Bioorthogonal Labeling of a TCO-Modified Protein

This protocol outlines a general workflow for labeling a protein that has been functionalized with a trans-cyclooctene (TCO) group using this compound.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (10 mM in DMSO)

-

Desalting column or other protein purification system

Procedure:

-

Reaction Setup:

-

Dilute the TCO-modified protein to a desired concentration (e.g., 1-5 mg/mL) in the reaction buffer.

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should typically be below 10%.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Purification: Remove the unreacted this compound from the biotinylated protein using a desalting column or dialysis against the desired storage buffer.

-

Analysis and Storage:

-

Confirm biotinylation using a suitable method (e.g., Western blot with streptavidin-HRP or a HABA assay).

-

Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

-

Visualizations

The following diagrams illustrate key workflows related to the use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tetrazine-diazo-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Bioorthogonal Reactions with Tetrazine Linkers for Drug Development Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the core principles, applications, and methodologies of tetrazine-based bioorthogonal chemistry.

Bioorthogonal chemistry has emerged as an indispensable tool in chemical biology and drug development, allowing for specific chemical reactions to occur within living systems without interfering with native biochemical processes.[1] Among the repertoire of bioorthogonal reactions, the ligation between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), has garnered significant attention for its exceptionally fast kinetics and high specificity.[2][3] This guide provides a comprehensive technical overview of tetrazine linker chemistry, focusing on its mechanism, quantitative kinetic data, applications in drug development, and detailed experimental protocols.

Core Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The cornerstone of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1] This reaction involves a [4+2] cycloaddition between an electron-deficient diene (the tetrazine ring) and an electron-rich dienophile (typically a strained alkene like TCO).[2] The reaction proceeds through a highly unstable tricyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to irreversibly eliminate dinitrogen (N₂) gas.[2][4] The final product is a stable dihydropyridazine, which can subsequently tautomerize and oxidize to a pyridazine.[2][5] The release of N₂ is a significant thermodynamic driving force, rendering the reaction irreversible.[2]

This catalyst-free reaction is prized for its exceptional speed and selectivity, proceeding efficiently under physiological conditions (aqueous media, neutral pH, and ambient temperature) without cross-reacting with endogenous functional groups like amines or thiols.[4][6]

Reaction Kinetics and Quantitative Data

The tetrazine ligation is renowned for being the fastest bioorthogonal reaction currently available, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹.[1][7] This high reaction rate allows for efficient conjugation at low nanomolar to micromolar concentrations, which is critical for in vivo applications to minimize reagent use and reduce potential cytotoxicity.[8][9]

The reactivity of the tetrazine-dienophile pair is governed by several factors:

-

Electronics: Electron-withdrawing groups on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction.[10][11] Conversely, electron-rich dienophiles with a high HOMO (Highest Occupied Molecular Orbital) energy react faster.[10]

-

Ring Strain: The high ring strain of dienophiles like trans-cyclooctene (TCO) significantly increases the reaction rate compared to less strained counterparts like cis-cyclooctene or norbornenes.[4][11]

-

Sterics: Steric hindrance around the reactive moieties can influence reaction rates. For instance, some bulky aryl-substituted tetrazines may react slightly slower with TCO due to steric interference.[12]

The following table summarizes the second-order rate constants for various tetrazine and dienophile pairs, providing a quantitative basis for selecting reagents for specific applications.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | 9:1 Methanol:Water, 25°C[4][13] |

| 3,6-di-(2-pyridyl)-s-tetrazine | norbornene | ~1 | Aqueous Media[14] |

| Hydrogen-substituted tetrazine (9) | trans-cyclooctene (TCO) | ~30,000 | PBS, pH 7.4, 37°C[12] |

| Alkyl-substituted tetrazine (6) | trans-cyclooctene (TCO) | ~210 | PBS, pH 7.4, 37°C[12] |

| Triazolyl-tetrazine (3b) | axial-TCO | ~10,332 | PBS, 23°C[15][16] |

| General TCO-Tetrazine Range | trans-cyclooctene (TCO) | > 800 | Not specified[8] |

| General TCO-Tetrazine Range | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | Not specified[7] |

Applications in Drug Development

The speed, selectivity, and biocompatibility of the tetrazine ligation have made it a powerful tool for various applications in drug development, particularly in creating targeted therapeutics and imaging agents.

Pre-targeted Therapy and Antibody-Drug Conjugates (ADCs)

A major application is in pre-targeted therapy, which aims to improve the therapeutic index of potent drugs, such as in antibody-drug conjugates (ADCs).[17] In a conventional ADC approach, the cytotoxic drug is permanently attached to the antibody, which can lead to systemic toxicity due to the long circulation time of the antibody.

The pre-targeting strategy decouples the antibody targeting from the drug delivery.[17] First, an antibody modified with a dienophile (e.g., TCO) is administered.[1] This antibody conjugate is allowed to accumulate at the target site (e.g., a tumor) while the excess, unbound antibody clears from circulation.[1] Subsequently, a small, fast-clearing molecule carrying the cytotoxic drug and a tetrazine linker is administered.[1][17] This tetrazine-drug rapidly "clicks" with the pre-accumulated TCO-antibody at the target site, concentrating the therapeutic payload where it is needed and minimizing exposure to healthy tissues.[1]

In Vivo Imaging

The same pre-targeting principle can be applied to in vivo imaging using modalities like Positron Emission Tomography (PET).[9] An antibody-TCO conjugate is first administered to target a specific tissue or cell type.[18] After allowing for accumulation and clearance, a tetrazine attached to a PET isotope (e.g., ¹⁸F or ⁸⁹Zr) is injected.[9][18] The rapid ligation at the target site leads to a high concentration of the radioisotope, providing a strong signal with an excellent target-to-background ratio for imaging.[9] This approach is particularly advantageous as it uses short-lived isotopes with small-molecule pharmacokinetics, reducing the overall radiation dose to the patient compared to directly labeling a long-circulating antibody.[17]

"Click-to-Release" Drug Activation

Beyond simple conjugation, tetrazine chemistry can be engineered for controlled drug release.[19] In this "click-to-release" strategy, a drug is caged with a dienophile in such a way that it is inactive. Upon administration of a tetrazine, the IEDDA reaction occurs, triggering a subsequent cleavage or rearrangement reaction that liberates the active drug. This allows for spatiotemporal control over drug activation, offering a pathway to highly targeted therapies.[19][20]

Detailed Experimental Protocols

The following sections provide generalized, foundational protocols for key experimental procedures involving tetrazine linkers. Researchers should optimize specific parameters such as reagent concentrations and incubation times for each unique experimental system.

Protocol: Labeling an Antibody with a Tetrazine Linker

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated tetrazine to primary amines (e.g., lysine (B10760008) residues) on an antibody.[21]

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS).

-

Tetrazine-NHS ester (e.g., Methyltetrazine-PEG-NHS ester).[7]

-

1 M Sodium Bicarbonate buffer (pH 8.3-8.5).

-

DMSO for dissolving the tetrazine-NHS ester.

-

Spin desalting columns for purification.

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange. The recommended antibody concentration is 2-10 mg/mL.[21]

-

pH Adjustment: To the antibody solution, add 1/10th volume of 1 M Sodium Bicarbonate buffer to raise the pH to 8.3-8.5 for efficient NHS ester reaction.[21]

-

Tetrazine Activation: Immediately before use, dissolve the Tetrazine-NHS ester in a small amount of anhydrous DMSO to create a stock solution.

-

Conjugation Reaction: Add the tetrazine solution to the antibody solution. A 10-20 fold molar excess of the tetrazine linker is a common starting point for optimization.[21]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[7][21]

-

Purification: Remove the excess, unreacted tetrazine linker using spin desalting columns or dialysis, exchanging the buffer back to a storage-stable buffer like PBS at pH 7.4.

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the tetrazine (typically ~520-540 nm).[7]

Protocol: General Procedure for Tetrazine-TCO Ligation

This protocol outlines the reaction between a tetrazine-modified biomolecule (e.g., the antibody from Protocol 4.1) and a TCO-labeled molecule (e.g., a fluorescent dye or drug).[6]

Materials:

-

Tetrazine-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

TCO-labeled molecule (e.g., TCO-dye, TCO-drug).

Procedure:

-

Reactant Preparation: Prepare solutions of the tetrazine-modified biomolecule and the TCO-labeled molecule in the reaction buffer. If the TCO-molecule is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5%) to avoid protein denaturation.

-

Ligation: Mix the two reactant solutions. The reaction is typically performed with a slight excess of one reactant (e.g., 1.5-5 equivalents of the TCO-molecule) to ensure complete consumption of the limiting reagent.

-

Incubation: The reaction is extremely fast and is often complete within minutes at room temperature.[22] Incubation times of 15-60 minutes are generally sufficient.[1]

-

Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine via UV-Vis spectroscopy (disappearance of absorbance between 510-550 nm).[2][7]

-

Purification (If Necessary): If required, remove the excess TCO-reagent using size-exclusion chromatography, dialysis, or spin desalting columns, depending on the size of the biomolecule. For many fluorogenic probes, a washing step may not be necessary due to the low background signal of the unreacted probe.[1][3]

Conclusion and Future Outlook

The inverse-electron-demand Diels-Alder reaction between tetrazines and strained dienophiles represents one of the most powerful and versatile tools in the bioorthogonal chemistry toolkit. Its unparalleled reaction speed, high selectivity, and biocompatibility have firmly established its role in advanced drug development and biological research.[5] From enhancing the precision of antibody-drug conjugates through pre-targeting strategies to enabling real-time in vivo imaging with reduced background, tetrazine linkers offer solutions to long-standing challenges in targeted therapy and diagnostics.[9][23] As research continues to yield novel tetrazine and dienophile variants with fine-tuned stability and reactivity, the scope of applications is set to expand even further, promising new innovations in controlled drug release, biomaterials science, and the fundamental study of complex biological systems.[3][19]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 10. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 15. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Emerging Role of Tetrazines in Drug-Activation Chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. gce4all.oregonstate.edu [gce4all.oregonstate.edu]

- 23. Tetrazine bioorthogonal chemistry derived in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tetrazine-PEG4-biotin Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tetrazine-PEG4-biotin for the efficient and specific biotinylation of target molecules through a bioorthogonal reaction. The protocols detailed herein are designed for professionals in research and drug development, offering clear, step-by-step instructions for the successful application of this powerful bioconjugation technique.

Introduction

This compound is a key reagent in the field of bioorthogonal chemistry, enabling the attachment of biotin (B1667282) to a target molecule with high specificity and efficiency. This process relies on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2][3] This reaction is characterized by its exceptionally fast kinetics, biocompatibility, and the absence of a need for cytotoxic catalysts such as copper.[1][4][5]

The this compound molecule consists of three key components:

-

Tetrazine: The reactive group that participates in the iEDDA reaction with a TCO-modified molecule.[2]

-

PEG4 Linker: A hydrophilic polyethylene (B3416737) glycol spacer that enhances water solubility and minimizes steric hindrance.[2]

-

Biotin: A vitamin with a high affinity for streptavidin, enabling robust detection, purification, and quantification of the labeled molecule.[2]

The reaction between this compound and a TCO-functionalized molecule is highly specific and proceeds rapidly under physiological conditions, resulting in a stable covalent bond.[2] This makes it an ideal tool for a wide range of applications, including live cell imaging, drug delivery, and the identification of protein-protein interactions.[2][6]

Data Presentation

The following table summarizes key quantitative data for the Tetrazine-TCO ligation reaction, providing a basis for experimental design and optimization.

| Parameter | Value | Conditions | Applications |

| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ to 1 x 10⁶ M⁻¹s⁻¹ | Aqueous buffers (e.g., PBS), pH 6-9, room temperature | General Bioconjugation |

| Recommended Molar Excess | 1.05 to 5-fold molar excess of this compound to TCO-modified molecule | Dependent on the concentration of the protein and desired degree of labeling | Protein Biotinylation |

| Typical Reaction Time | 30 - 120 minutes | Room temperature or 37°C | Protein and Cell Labeling |

| Typical this compound Concentration | 50 - 100 µM | In PBS for cell labeling | Cell Surface Labeling |

| TCO-modified Sugar for Metabolic Labeling | 25 - 50 µM | In cell culture medium for 24-48 hours | Cell Surface Labeling |

Experimental Protocols

Protocol 1: Biotinylation of a TCO-Modified Protein

This protocol describes the biotinylation of a purified protein that has been previously functionalized with a TCO group.

Materials:

-

TCO-functionalized protein

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the TCO-functionalized protein is in the reaction buffer at a concentration of 1-5 mg/mL.[7]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8][9]

-

Biotinylation Reaction:

-

Purification:

-

Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[7]

-

-

Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[7]

Protocol 2: Labeling of TCO-Modified Cell Surface Proteins

This protocol outlines the labeling of live cells that have been metabolically engineered to express TCO-containing proteins on their surface.

Materials:

-

Cells expressing TCO-modified surface proteins

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (stock solution in DMSO)

-

Quenching solution (optional): TCO-containing small molecule

-

Lysis buffer

-

Streptavidin-conjugated detection reagent (e.g., streptavidin-HRP)

Procedure:

-

Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.[2]

-

Labeling Reaction:

-

Quenching (Optional but Recommended):

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.[2]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.[2]

-

Analysis: The biotinylated proteins can now be detected by western blot using a streptavidin-HRP conjugate or enriched using streptavidin-conjugated beads for downstream applications.[2]

Mandatory Visualization

Caption: Experimental workflow for this compound bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. benchchem.com [benchchem.com]

- 8. apexbt.com [apexbt.com]

- 9. interchim.fr [interchim.fr]

Application Note: Covalent Immunoprecipitation Using Tetrazine-PEG4-Biotin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Traditional immunoprecipitation (IP) is a cornerstone technique for studying protein-protein interactions and isolating specific proteins from complex mixtures like cell lysates.[1] However, it relies on the non-covalent affinity between an antibody and its antigen, which can be susceptible to disruption during stringent wash steps, leading to loss of weakly interacting partners and potentially incomplete target capture.[2]

To overcome these limitations, we present a robust method utilizing bioorthogonal chemistry for covalent immunoprecipitation. This technique leverages the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[3][4] In this system, a protein of interest is first labeled with a TCO group. Subsequently, Tetrazine-PEG4-Biotin is added to the cell lysate, where it forms a stable, covalent bond with the TCO-labeled protein.[5] The resulting biotinylated complex is then captured with high affinity by streptavidin-coated beads. The PEG4 linker enhances solubility in aqueous buffers and provides spatial separation between the protein and the biotin (B1667282) moiety, ensuring efficient binding to streptavidin.[6]

This covalent capture strategy offers significant advantages, including higher capture efficiency, lower background, and greater stability, making it an invaluable tool for modern proteomics and drug discovery.[5][7]

Principle of the Method

The workflow is a multi-step process that replaces the traditional antibody-antigen interaction with a two-step bioorthogonal ligation and affinity purification system.

-

Protein Labeling: The target protein is first functionalized with a TCO moiety. This can be achieved through various methods, such as metabolic labeling by incorporating a TCO-containing unnatural amino acid during protein synthesis or by chemically conjugating a TCO-NHS ester to primary amines (e.g., lysine (B10760008) residues) on the protein.[8]

-

Cell Lysis & Ligation: The cells containing the TCO-labeled protein are lysed. The lysate is then incubated with this compound. The tetrazine group rapidly and specifically reacts with the TCO group on the target protein, forming a stable covalent bond.[3] This reaction is bioorthogonal, meaning it does not interfere with native cellular components.[9]

-

Affinity Capture: Streptavidin-coated magnetic beads are added to the lysate. The extremely high affinity between biotin and streptavidin allows for the efficient and robust capture of the covalently biotinylated protein complex.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. Due to the covalent nature of the protein-biotin linkage, highly stringent wash conditions can be used to minimize background without fear of eluting the target protein. The captured protein is then eluted for downstream analysis, such as mass spectrometry or Western blotting.

Key Advantages

-

Covalent & Irreversible Capture: The Tetrazine-TCO ligation forms a stable covalent bond, preventing dissociation of the target protein during rigorous washing steps.[10]

-

High Specificity and Low Background: The bioorthogonal nature of the IEDDA reaction ensures that this compound reacts only with the TCO-labeled protein, significantly reducing off-target binding and background noise.[5]

-

Exceptional Kinetics: The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling rapid and quantitative labeling even at low protein concentrations.[3][10]

-

Antibody-Free System: This method circumvents the need for specific antibodies, which can be costly, variable between lots, or unavailable for certain targets.

-

Versatility: The technique is adaptable for various applications, including the study of newly synthesized proteins, post-translationally modified proteins, and mapping protein-protein interactions.[11]